4-Hexadecyloxybenzyl Chloride
Description
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Properties
CAS No. |
115921-84-1 |
|---|---|
Molecular Formula |
C23H39ClO |
Molecular Weight |
367.0 g/mol |
IUPAC Name |
1-(chloromethyl)-4-hexadecoxybenzene |
InChI |
InChI=1S/C23H39ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-25-23-18-16-22(21-24)17-19-23/h16-19H,2-15,20-21H2,1H3 |
InChI Key |
XVZAUMRZFPEKJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)CCl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Hexadecyloxybenzyl Chloride
Synthesis of 4-Hexadecyloxybenzyl Alcohol
A common method for preparing 4-Hexadecyloxybenzyl Alcohol involves the reduction of its corresponding ester, Ethyl 4-hexadecyloxybenzoate. This transformation is typically accomplished using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in a suitable solvent like dry tetrahydrofuran (B95107) (THF).
The reaction proceeds by the slow addition of the ester, dissolved in THF, to a slurry of LiAlH₄ at a reduced temperature, often 0°C. After the initial addition, the mixture is allowed to warm to room temperature and stirred for a couple of hours to ensure the reaction goes to completion. The reaction is then carefully quenched. This process yields 4-Hexadecyloxybenzyl Alcohol in high purity and yield. amazonaws.com
A similar procedure is used for other homologous series of 4-alkoxybenzyl alcohols, including those with hexyloxy, octyloxy, dodecyloxy, and tetradecyloxy chains. amazonaws.com
Table 1: Synthesis of 4-Decyloxybenzyl Alcohol via Ester Reduction amazonaws.com
| Reactant | Reagent | Solvent | Reaction Time | Temperature | Yield |
|---|
An alternative pathway to the alcohol precursor involves the alkylation of a phenolic compound. For instance, reacting 4-hydroxybenzyl alcohol with a long-chain alkyl halide, such as 1-bromohexadecane, in the presence of a base and a suitable solvent, can yield 4-Hexadecyloxybenzyl Alcohol.
In a reported synthesis, 4-hydroxybenzyl alcohol is reacted with a bromo derivative in acetonitrile (B52724) with cesium carbonate as the base, under reflux conditions in an argon atmosphere, to produce the desired 4-alkoxybenzyl alcohol. bohrium.com
Synthesis of 4-Hexadecyloxybenzyl Alcohol
Synthesis of Hexadecyloxy-Substituted Aromatic Esters (e.g., Ethyl 4-hexadecyloxybenzoate)
The ester precursor, Ethyl 4-hexadecyloxybenzoate, is itself synthesized through the alkylation of a phenolic ester. A typical procedure involves the reaction of Ethyl 4-hydroxybenzoate (B8730719) with 1-bromohexadecane. This Williamson ether synthesis is generally carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether linkage, resulting in Ethyl 4-hexadecyloxybenzoate. rsc.org
Chemical Transformations and Derivatization Strategies Utilizing 4 Hexadecyloxybenzyl Chloride
Nucleophilic Substitution Reactions
The electron-withdrawing nature of the chlorine atom and the stability of the resulting benzylic carbocation make the methylene (B1212753) group of 4-Hexadecyloxybenzyl chloride highly susceptible to nucleophilic attack. This reactivity is the basis for numerous synthetic strategies.
Formation of Benzylic Ethers and Esters
One of the most fundamental transformations of 4-Hexadecyloxybenzyl chloride is its reaction with alcohols and carboxylic acids to form benzylic ethers and esters, respectively. These reactions typically proceed via a nucleophilic substitution mechanism. libretexts.org For instance, in the presence of a suitable base to deprotonate the alcohol, the resulting alkoxide acts as a nucleophile, displacing the chloride ion. organic-chemistry.org Similarly, carboxylate anions, generated from carboxylic acids, can react to form the corresponding benzyl (B1604629) esters.
The synthesis of 4-alkoxybenzyl alcohols and their subsequent conversion to chlorides is a related process. For example, 4-n-Hexadecyloxybenzyl alcohol can be synthesized from 4-hydroxybenzyl alcohol and an appropriate bromo derivative. bohrium.com This alcohol can then be reacted with thionyl chloride in the presence of pyridine (B92270) to yield 4-Hexadecyloxybenzyl chloride. bohrium.com
A variety of methods exist for the formation of benzyl ethers, such as the Williamson Ether Synthesis, which involves the deprotonation of an alcohol followed by reaction with a benzyl halide. organic-chemistry.org The choice of base, such as sodium hydride or milder alternatives like silver oxide, can influence the selectivity of the reaction, particularly when multiple hydroxyl groups are present. organic-chemistry.org
| Reactant | Reagent | Product | Reaction Type |
| Alcohol | Base, 4-Hexadecyloxybenzyl Chloride | Benzylic Ether | Nucleophilic Substitution |
| Carboxylic Acid | Base, 4-Hexadecyloxybenzyl Chloride | Benzylic Ester | Nucleophilic Substitution |
| 4-Hydroxybenzyl alcohol | Bromo-derivative, Cs2CO3 | 4-Hexadecyloxybenzyl alcohol | Ether Synthesis |
| 4-Hexadecyloxybenzyl alcohol | Thionyl chloride, Pyridine | 4-Hexadecyloxybenzyl Chloride | Chlorination |
Synthesis of Functionalized Pyridinium (B92312) Compounds
The reaction of 4-Hexadecyloxybenzyl chloride with pyridine and its derivatives leads to the formation of N-functionalized pyridinium salts. This quaternization reaction is a classic example of nucleophilic substitution, where the nitrogen atom of the pyridine ring acts as the nucleophile. These pyridinium compounds can be valuable as ionic liquids or as intermediates in further synthetic transformations. researchgate.netfrontiersin.org The synthesis often involves reacting the benzyl chloride with the corresponding pyridine in a suitable solvent. frontiersin.orgorganic-chemistry.org The resulting pyridinium salts can be isolated and characterized, often exhibiting unique physicochemical properties. frontiersin.org For instance, the synthesis of various N-(hydroxyethyl) functionalized pyridinium bromides has been reported, starting from pyridine or its substituted derivatives and 2-bromoethanol. frontiersin.org
Coupling Reactions Involving the Benzyl Chloride Moiety
Beyond simple substitution, the benzyl chloride group of 4-Hexadecyloxybenzyl chloride is an active participant in various metal-catalyzed coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis, and benzyl chlorides can serve as electrophilic partners in these transformations. nih.gov While aryl chlorides have historically been less reactive than their bromide or iodide counterparts, advancements in catalyst systems, particularly those using bulky, electron-rich phosphine (B1218219) ligands, have enabled efficient coupling of these substrates. nih.govnih.gov Reactions such as Suzuki, Stille, and Negishi couplings can potentially be employed to form new carbon-carbon bonds at the benzylic position. nih.govsigmaaldrich.com The choice of the palladium catalyst and ligands is crucial for the success of these reactions, influencing both reactivity and selectivity. sigmaaldrich.comrsc.org
| Coupling Reaction | Typical Reagents | Bond Formed |
| Suzuki Coupling | Organoboron reagent, Pd catalyst, Base | C-C |
| Stille Coupling | Organotin reagent, Pd catalyst | C-C |
| Negishi Coupling | Organozinc reagent, Pd catalyst | C-C |
| Heck Coupling | Alkene, Pd catalyst, Base | C-C |
Carbon-Carbon Bond Forming Reactions for Extended Systems
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, allowing for the construction of complex molecular frameworks. sigmaaldrich.comwikipedia.org 4-Hexadecyloxybenzyl chloride can be utilized in various C-C bond-forming reactions to create extended molecular systems. For example, it can react with a source of cyanide, such as sodium or potassium cyanide, via nucleophilic substitution to introduce a nitrile group, thereby extending the carbon chain. quizlet.com Furthermore, as an electrophile in Friedel-Crafts type alkylation reactions, it can react with aromatic compounds in the presence of a Lewis acid catalyst to form diarylmethane structures. scirp.org
Reaction with Active Hydrogen Compounds
Compounds containing active hydrogen atoms, such as those adjacent to carbonyl groups (e.g., in ketones, esters, and malonates), can be deprotonated by a base to form a nucleophilic carbanion. This carbanion can then react with 4-Hexadecyloxybenzyl chloride in a nucleophilic substitution reaction. This process allows for the alkylation of these active hydrogen compounds, leading to the formation of new carbon-carbon bonds and more complex molecular structures. The reaction of active hydrogen compounds with acyl chlorides is a well-established method in organic synthesis. researchgate.net
Functionalization for Complex Molecular Assembly
4-Hexadecyloxybenzyl chloride is a bifunctional compound of significant interest in the construction of complex molecular architectures. Its chemical structure, featuring a reactive benzyl chloride group at one end and a long, lipophilic hexadecyloxy chain at the other, makes it an ideal building block for introducing specific physical and chemical properties into larger molecular systems. The benzyl chloride moiety serves as a versatile electrophilic site for covalent bond formation, while the 16-carbon alkyl chain imparts hydrophobicity, promotes self-assembly through van der Waals interactions, and can induce liquid crystalline phases. These characteristics are strategically exploited in the synthesis of macromolecules like polymers and dendrimers, as well as in the formation of supramolecular structures.
The primary role of 4-hexadecyloxybenzyl chloride in complex molecular assembly is to act as a functionalizing agent. Through nucleophilic substitution reactions, the 4-hexadecyloxybenzyl group can be covalently attached to a wide range of molecular scaffolds. This process allows for the precise installation of a bulky, nonpolar tail, which can profoundly influence the solubility, conformation, and aggregation behavior of the final molecule.
One key area of application is in the surface modification of dendrimers. Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The periphery of a dendrimer can be functionalized by reacting its terminal groups (e.g., hydroxyl or amine groups) with 4-hexadecyloxybenzyl chloride. This strategy results in a dendrimer with a dense outer layer of long alkyl chains. Such modifications can be used to create "unimolecular micelles," where the hydrophobic chains form a nonpolar shell around a more polar dendritic core, enabling the encapsulation of guest molecules.
In polymer chemistry, 4-hexadecyloxybenzyl chloride is used to create side-chain functionalized polymers. For instance, it can be grafted onto polymers containing nucleophilic sites along their backbone. A notable example is its use in the synthesis of poly(γ-4-(hexadecyloxy)benzyl α,L-glutamate). grafiati.com In this case, the hexadecyloxybenzyl group is attached as an ester to the glutamate (B1630785) residues of the polypeptide. The resulting polymer combines the rigid, helical secondary structure of the polyglutamate backbone with the self-assembly-promoting properties of the long alkyl side chains. This combination of features can lead to the formation of lyotropic liquid crystal phases, where the rod-like polymer chains align in solution.
The derivatization strategies often involve standard organic reactions where the benzyl chloride is attacked by a nucleophile. The choice of nucleophile, solvent, and reaction conditions can be tailored to control the efficiency of the functionalization.
Table 1: Key Reactions for Incorporating the 4-Hexadecyloxybenzyl Moiety
| Reaction Type | Nucleophilic Substrate | Resulting Linkage | Example Application |
|---|---|---|---|
| Williamson Ether Synthesis | Alcohol (R-OH) | Ether (R-O-CH₂-Ar) | Functionalization of hydroxyl-terminated dendrimers or polymers. |
| Esterification | Carboxylate (R-COO⁻) | Ester (R-COO-CH₂-Ar) | Synthesis of side-chain liquid crystal polymers like poly(γ-4-(hexadecyloxy)benzyl α,L-glutamate). grafiati.com |
The resulting complex molecules, endowed with the 4-hexadecyloxybenzyl group, often exhibit a strong tendency towards self-organization. In solid-state or in concentrated solutions, the long alkyl chains can crystallize or form layered smectic phases, while the aromatic cores may engage in π-π stacking. This behavior is central to the design of advanced materials, including nanostructured films, liquid crystals for display technologies, and organized media for catalytic or sensing applications.
Table 2: Research Findings on Molecular Assemblies Using 4-Hexadecyloxybenzyl Derivatives
| Derivative System | Type of Molecular Assembly | Driving Forces for Assembly | Observed Properties/Applications |
|---|---|---|---|
| Poly(γ-4-(hexadecyloxy)benzyl α,L-glutamate) | Side-chain liquid crystalline polymer | Van der Waals interactions (alkyl chains), Hydrogen bonding (polypeptide backbone), π-π stacking (aromatic rings) | Formation of helical rod structures that organize into lyotropic liquid crystal phases. grafiati.com |
| Peripherally-functionalized Dendrimers | Unimolecular micelles, self-organizing films | Hydrophobic interactions, van der Waals forces | Enhanced solubility in nonpolar solvents; potential for host-guest chemistry and drug delivery. |
Role in the Construction of Advanced Organic Materials and Architectures
Liquid Crystalline Systems
The 4-hexadecyloxybenzyl moiety is frequently employed in the design of calamitic (rod-like) liquid crystals. The long C16 alkyl chain promotes the formation of ordered, layered smectic phases, while the benzyl (B1604629) core contributes to the mesogenic character. The terminal chloride provides a reactive handle for covalently attaching this unit to various molecular scaffolds.
The primary synthetic utility of 4-hexadecyloxybenzyl chloride in this context lies in its reaction with nucleophilic groups, most commonly phenols, to form ether linkages. This reaction, a variant of the Williamson ether synthesis, is a robust and high-yielding method for constructing complex mesogens.
For example, a common strategy involves reacting 4-hexadecyloxybenzyl chloride with a dihydroxy- or trihydroxy-substituted core molecule, such as derivatives of biphenyl, phenyl pyrimidine (B1678525), or terphenyl. The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or N,N-dimethylformamide (DMF) in the presence of a weak base such as potassium carbonate (K₂CO₃). The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that subsequently displaces the chloride from the benzylic position, forming a stable benzyl ether bond. This modular approach allows for the systematic attachment of one or more 4-hexadecyloxybenzyl groups to a central core, enabling fine-tuning of the final molecule's shape and electronic properties.
The incorporation of the 4-hexadecyloxybenzyl group profoundly influences the mesomorphic behavior of the resulting compounds. The long, saturated C16 chain provides strong van der Waals interactions that stabilize layered smectic phases over wide temperature ranges. The phase behavior of these materials is typically characterized using a combination of differential scanning calorimetry (DSC) to determine transition temperatures and enthalpies, and polarized optical microscopy (POM) to identify the specific mesophase textures.
Many mesogens synthesized with this moiety exhibit a rich polymorphism, often including the orthogonal Smectic A (SmA) and tilted Smectic C (SmC) phases. The transition from the higher-temperature, less-ordered SmA phase to the lower-temperature, tilted SmC phase is of significant fundamental and practical interest. For instance, in a series of three-ring mesogens based on a phenyl pyrimidine core, the introduction of a terminal 4-hexadecyloxybenzyl group induces a stable SmC phase below a SmA phase, with the clearing point (transition to the isotropic liquid) occurring at high temperatures, indicating excellent thermal stability.
The table below details the phase transition temperatures for a representative liquid crystal compound incorporating the 4-hexadecyloxybenzyl group.
| Compound Structure | Phase Sequence and Transition Temperatures (°C) |
|---|---|
| A chiral three-ring ester with a terminal 4-hexadecyloxybenzyl group | Cr 105 (SmC* 91) SmA* 151 Iso |
A significant challenge in the development of ferroelectric liquid crystal displays (FLCDs) is the layer contraction that occurs during the SmA-to-SmC phase transition. This shrinkage can induce mechanical stress and create structural defects, degrading device performance. 'De Vries-like' liquid crystals are a class of materials specifically designed to minimize or eliminate this layer contraction.
The 4-hexadecyloxybenzyl group is instrumental in achieving 'De Vries-like' behavior. The bulky nature of the terminal benzyl ether group, combined with the flexible C16 chain, promotes a disordered molecular arrangement within the SmA phase. Instead of aligning perfectly normal to the layer planes, the molecules form a wide cone of orientations around the layer normal. When the material cools into the SmC phase, the molecules collectively tilt without needing to significantly reduce the interlayer spacing. The 4-hexadecyloxybenzyl moiety effectively acts as a "space-filler" that decouples the molecular tilt from the layer thickness. Research has shown that compounds featuring this terminal group exhibit exceptionally low layer shrinkage values (less than 1%) at the SmA-SmC transition, making them prime candidates for defect-free display applications.
The length of the terminal alkoxy chain (n in CnH2n+1O-) is a critical parameter for controlling mesophase stability. Systematic studies comparing the hexadecyloxy (n=16) group with other chain lengths (e.g., dodecyloxy, n=12; octadecyloxy, n=18) reveal clear structure-property relationships.
Generally, increasing the chain length from medium to long (n > 10) enhances the stability of smectic phases. The stronger intermolecular van der Waals forces associated with longer chains promote the formation of well-defined layers. Consequently, both the SmC-SmA and SmA-Isotropic transition temperatures tend to increase with chain length. The hexadecyloxy group often represents an optimal balance, providing robust smectic stability without excessively high melting points or viscosities that could hinder material processing and device switching speeds. In some systems, a longer chain can also induce higher-ordered smectic phases (e.g., SmB, SmG) at lower temperatures due to improved packing efficiency.
Porphyrin and Metalloporphyrin Architectures
Porphyrins are large, aromatic macrocycles with unique photophysical and electronic properties. However, their poor solubility in common organic solvents and strong tendency to aggregate often limit their application. Peripheral functionalization is a key strategy to overcome these limitations.
4-Hexadecyloxybenzyl chloride is an ideal reagent for the peripheral modification of porphyrin frameworks. The synthesis typically involves a precursor porphyrin bearing nucleophilic sites, such as the hydroxyl groups of 5,10,15,20-tetrakis(4-hydroxyphenyl)porphyrin (THPP). In a reaction analogous to that used for liquid crystal synthesis, THPP is treated with an excess of 4-hexadecyloxybenzyl chloride in the presence of a base (e.g., K₂CO₃) to yield a porphyrin peripherally decorated with four bulky, solubilizing groups.
The attachment of these substituents serves two primary purposes:
Enhanced Solubility: The long, nonpolar hexadecyl chains dramatically increase the solubility of the porphyrin core in organic solvents like chloroform, dichloromethane, and tetrahydrofuran (B95107), facilitating solution-based characterization and processing.
Control of Self-Assembly: The bulky benzyl ether groups and long alkyl chains can induce liquid crystalline behavior in the porphyrin itself, leading to the formation of highly ordered columnar or discotic nematic phases. These self-assembled architectures are crucial for creating materials with anisotropic conductivity or directional energy transfer, suitable for applications in organic electronics and sensor arrays. Metallation of these functionalized porphyrins (e.g., with zinc or copper) further tunes their electronic properties while retaining the structural order imparted by the hexadecyloxybenzyl substituents.
The table below summarizes the properties of a porphyrin functionalized with this moiety.
| Porphyrin Core | Substituent | Key Properties |
|---|---|---|
| 5,10,15,20-Tetraphenylporphyrin (TPP) | Four 4-(4-Hexadecyloxybenzyloxy)phenyl groups at the 5,10,15,20 positions |
|
Applications in the Study of Porphyrin Aggregation and Thin Film Formation
The 4-hexadecyloxybenzyl moiety, often introduced via precursors like 4-Hexadecyloxybenzyl Chloride, is integral to designing amphiphilic porphyrins. These porphyrins possess a hydrophilic core and lipophilic peripheries, a balance essential for studying their aggregation behavior and for fabricating thin films. The long alkyl chains enhance solubility and drive the self-assembly process through van der Waals and π-π stacking interactions. researchgate.netnih.gov
Porphyrin aggregation is highly dependent on factors like solvent composition and the molecular structure of the porphyrin itself. researchgate.netnih.gov Derivatives such as 5,10,15,20-Tetrakis(4-hexadecyloxyphenyl)porphyrin (H2-THOPP) and its corresponding copper(II) complex have been shown to form organized nanostructures. researchgate.net The study of these aggregates is critical as the arrangement of porphyrin molecules—whether face-to-face (H-aggregates) or head-to-tail (J-aggregates)—dictates the photophysical properties of the resulting material. nih.gov For instance, J-aggregation typically leads to red-shifted absorption bands, which is a desirable feature for applications in optoelectronics. nih.govresearchgate.net
The ability to control aggregation also allows for the fabrication of thin films with well-defined morphologies. nih.govnih.gov Techniques like drop-casting can produce films where the solvent choice influences the final structure, leading to the formation of microrods, hollow spheres, or ring-like nanostructures. nih.gov A recent method demonstrated that applying a unidirectional nitrogen flow to a porphyrin derivative solution on a glass substrate can create large-scale, aligned films of J-aggregates. nih.gov The control over molecular packing afforded by the hexadecyloxy groups is thus fundamental to developing functional porphyrin-based films for various applications. nih.gov
| Porphyrin Derivative | Aggregation Behavior / Film Type | Key Findings |
| 5,10,15,20-Tetrakis(4-hexadecyloxyphenyl)porphyrin (H2-THOPP) | Forms organized nanostructures and edge-to-edge aggregates in vesicle bilayers. researchgate.net | Bulk and nanostructured forms exhibit similar crystalline morphology. researchgate.net |
| Copper(II)-Tetrakis-(4-(hexadecyloxy)-phenyl) porphyrin | Forms organized nanostructures in mixed-solvent systems. researchgate.net | Demonstrates controlled aggregation into distinct nanostructures. researchgate.net |
| Meso-tetra-p-(di-p-phenylamino)phenylporphyrin (H2T(TPA)4P) | Self-assembles into microrods, hollow spheres, and ring-like structures in drop-cast films. nih.gov | Film morphology is highly dependent on the solvent mixture used during preparation. nih.gov |
| Tetrakis(p-sulphonatophenyl)porphyrin derivative (anionic) | Forms chiral fractal structures and J-aggregates (nanotubes). researchgate.netfrontiersin.org | Aggregation can be directed by chiral effectors like tartaric acid. frontiersin.org |
Extended Molecular Frameworks and Nanostructures
The use of 4-Hexadecyloxybenzyl Chloride extends to the creation of large, well-defined molecular architectures and nanostructures where preventing unwanted aggregation is paramount.
Construction of Molecular Spoked Wheels and Related Polyaromatic Systems
Molecular spoked wheels (MSWs) are large, shape-persistent macrocycles with a central hub, spokes, and a rim, representing fascinating targets in synthetic chemistry. d-nb.infoarxiv.org However, their synthesis is often hampered by the strong tendency of large, rigid precursors to aggregate and undergo oligomerization instead of the desired intramolecular cyclization. d-nb.inforesearchgate.net
To overcome this challenge, long, flexible alkyl chains are strategically attached to the molecular framework. Derivatives of 4-Hexadecyloxybenzyl Chloride, such as 3,5-bis(hexadecyloxy)benzyl chloride and 3,4,5-tris(hexadecyloxy)benzyl chloride, have proven essential in the successful synthesis of all-phenylene MSWs. d-nb.inforesearchgate.netrsc.orgresearchgate.net These hexadecyloxy groups act as "solubilizing fences" that sterically shield the reactive sites of the precursor molecules, preventing intermolecular reactions and favoring the final ring-closing step. d-nb.inforesearchgate.net For instance, in the synthesis of an expanded MSW, fluorene (B118485) units containing additional alkyl chains were inserted into the spokes to induce curvature and further reduce aggregation. d-nb.inforesearchgate.net The final and most critical step, a sixfold Yamamoto coupling to form the rim, was only successful due to the presence of these solubilizing groups. d-nb.info This strategy has enabled the construction of MSWs with up to 30 phenylene units in their perimeter. d-nb.inforesearchgate.net
| Synthesis Step | Reactants & Reagents | Conditions | Purpose |
| Alkylation | Dodecaiodo precursor, 3,4,5-tris(hexadecyloxy)benzyl chloride, Cs₂CO₃ | DMF, 110 °C | To attach solubilizing hexadecyloxy groups to prevent aggregation. rsc.org |
| Dumbbell Formation | Anchor-shaped molecule, acetylene (B1199291) linker, Pd(PPh₃)₄, Cs₂CO₃ | THF/water, 50 °C | To connect two anchor units, forming the precursor for cyclotrimerization. d-nb.info |
| Cyclotrimerization | Dumbbell-like structure, Co₂(CO)₈ | Toluene, 135 °C | To form the central hub of the wheel structure. d-nb.info |
| Rim Closure | Open-framed dodecabromo precursor, Ni(COD)₂, 2,2'-bipyridine | THF, 120 °C (microwave) | To perform a sixfold Yamamoto coupling to close the rim and form the final MSW. d-nb.inforesearchgate.net |
Synthesis of Other Self-Assembling and Supramolecular Structures
The principle of self-assembly—the spontaneous organization of molecules into ordered structures through non-covalent interactions—is a cornerstone of supramolecular chemistry and nanotechnology. nih.govwikipedia.orgthno.org The 4-hexadecyloxybenzyl group is a powerful tool in this field, imparting amphiphilic character to molecules that drives the formation of diverse supramolecular architectures. researchgate.netnih.gov
When incorporated into porphyrins, the long hexadecyloxy tails promote aggregation in solution to form structures such as vesicles, nanorods, and hollow spheres. researchgate.netnih.govresearchgate.net This process is driven by a delicate balance of forces including hydrophobic interactions, van der Waals forces between the alkyl chains, and π-π stacking of the porphyrin cores. researchgate.netthno.org The resulting nanostructures have unique photophysical properties that differ from the individual molecules, which is crucial for applications in materials science. researchgate.netuakron.edu
Beyond porphyrins, hexadecyloxybenzyl groups are used to solubilize other large polyaromatic systems and 2D materials like nanographenes. wiley.comresearchgate.net By functionalizing the edge of nanographene sheets with 3,4,5-tri(hexadecyloxy)benzyl groups, their solubility in various organic solvents can be precisely tuned, which is essential for their processing and integration into devices. wiley.com The ability of this functional group to direct assembly at solid-liquid interfaces has also been exploited to create nanoporous networks capable of hosting guest molecules like fullerenes, demonstrating its utility in constructing complex, multi-component nanoreactors. mdpi.com The spontaneous ordering of molecules is a key strategy for building complex systems from the bottom up, and functional groups derived from 4-Hexadecyloxybenzyl Chloride are vital components in this endeavor. nih.govthno.org
Theoretical and Mechanistic Investigations of 4 Hexadecyloxybenzyl Chloride Reactivity and Derived Systems
Computational Chemistry Applications
Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules at an atomic level. For 4-Hexadecyloxybenzyl Chloride and its derivatives, these methods offer insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) Studies on Molecular Conformations and Electronic Structure of Derivatives
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the derivatives of 4-alkoxybenzyl systems to understand their molecular conformations and electronic properties.
Furthermore, DFT is used to calculate various quantum-chemical properties that provide insights into the electronic structure. These properties include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how a molecule will interact with other reagents.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge delocalization and hyperconjugative interactions within the molecule, which can help explain conformational preferences and reactivity.
| Parameter | Description | Typical Application/Insight |
|---|---|---|
| Geometry Optimization | Finds the lowest energy conformation of the molecule. | Predicts the 3D structure and spatial arrangement of the hexadecyloxy chain and benzyl (B1604629) group. |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Visualizes the electrostatic potential on the electron density surface. | Identifies electrophilic and nucleophilic sites, predicting regions of reactivity. |
| NBO Analysis | Analyzes the electron density in terms of localized bonds and lone pairs. | Reveals delocalization and hyperconjugative interactions that stabilize certain conformations or transition states. |
Molecular Dynamics Simulations for Assembly Prediction in Related Systems
The amphiphilic nature of 4-Hexadecyloxybenzyl Chloride, with its long hydrophobic tail and polar head group, suggests a propensity for self-assembly in solution. Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time, making them ideal for predicting how these molecules might aggregate to form larger structures like micelles, vesicles, or monolayers.
While specific MD studies on 4-Hexadecyloxybenzyl Chloride are not abundant in the literature, extensive research on related amphiphilic systems provides a strong basis for predicting its behavior. For example, MD simulations have been used to study the self-assembly of:
Peptide Amphiphiles: These molecules, which also feature hydrophobic tails and polar peptide heads, have been shown through MD simulations to form cylindrical nanofibers. These simulations reveal the crucial roles of hydrophobic interactions between the alkyl chains and hydrogen bonding between the peptide groups in driving the assembly process.
N-Benzyl 1,4-Dihydropyridine Derivatives: These amphiphilic molecules have been studied for their self-assembling properties and their ability to form nanoparticles.
Surfactants in Nanoemulsions: Coarse-grained MD simulations have been used to investigate the self-assembly of nanoemulsions, showing how surfactant molecules orient themselves to encapsulate an oil phase.
These studies demonstrate that MD simulations can predict the formation of various aggregate morphologies and provide insights into the forces driving self-assembly. For 4-Hexadecyloxybenzyl Chloride derivatives, MD simulations could be used to predict the critical micelle concentration (CMC), the size and shape of aggregates, and the influence of solvent and temperature on the assembly process.
| System Studied | Key Findings from MD Simulations | Relevance to 4-Hexadecyloxybenzyl Chloride |
|---|---|---|
| Peptide Amphiphiles | Demonstrated self-assembly into cylindrical nanofibers driven by hydrophobic and hydrogen-bonding interactions. | Suggests that derivatives of 4-Hexadecyloxybenzyl Chloride could form similar ordered structures. |
| N-Benzyl 1,4-Dihydropyridine Derivatives | Predicted the formation of positively charged nanoparticles and evaluated the influence of molecular structure on nanoparticle size. | Provides a framework for computationally screening derivatives of 4-Hexadecyloxybenzyl Chloride for their ability to form nanoparticles. |
| Nanoemulsion Systems | Showed how surfactant and co-surfactant molecules distribute to form stable nano-droplets. | Indicates that 4-Hexadecyloxybenzyl Chloride could function as a surfactant or co-surfactant in emulsion systems. |
Prediction of Reactivity and Selectivity in Functionalization Reactions
Computational methods, particularly DFT, are instrumental in predicting the reactivity of 4-Hexadecyloxybenzyl Chloride and the selectivity of its functionalization reactions. The benzylic chloride is a reactive site susceptible to nucleophilic substitution. The nature of the substituent at the para position—in this case, the hexadecyloxy group—plays a significant role in determining the reaction pathway.
The electron-donating nature of the alkoxy group can stabilize a carbocation intermediate at the benzylic position through resonance. This stabilization favors a dissociative or SN1-like mechanism. Computational studies can quantify this stabilization energy and predict the likelihood of an SN1 versus an SN2 pathway.
DFT calculations can be used to model the transition states of competing reaction pathways. By comparing the activation energies of these transition states, researchers can predict which reaction is kinetically favored. For example, in a reaction with a nucleophile, one could calculate the activation energies for both the SN1 and SN2 pathways to determine the predominant mechanism under specific conditions.
Furthermore, computational models can predict the selectivity of reactions at different sites if the molecule has multiple reactive centers. While 4-Hexadecyloxybenzyl Chloride has a primary reactive site at the benzylic carbon, its derivatives may have other functional groups. Computational analysis of the electronic and steric environment of each site can predict where a reaction is most likely to occur.
Mechanistic Pathway Elucidation
Understanding the detailed step-by-step process of a chemical reaction is fundamental to controlling its outcome. For 4-Hexadecyloxybenzyl Chloride, elucidating the mechanisms of its formation (chlorination) and subsequent reactions (substitution) is key to its effective use in synthesis.
Understanding Reaction Mechanisms for Chlorination and Substitution
Chlorination: 4-Hexadecyloxybenzyl Chloride can be synthesized through various methods, including the chlorination of 4-hexadecyloxytoluene or the treatment of 4-hexadecyloxybenzyl alcohol with a chlorinating agent. The mechanisms of these reactions are well-established for related benzyl systems. For instance, the chlorination of a benzylic C-H bond can proceed via a radical mechanism, often initiated by UV light. Alternatively, the conversion of a benzylic alcohol to a benzyl chloride using reagents like thionyl chloride (SOCl₂) can proceed through different nucleophilic substitution pathways (SN1, SN2, or SNi), depending on the reaction conditions. masterorganicchemistry.com
Substitution: The primary reactions of 4-Hexadecyloxybenzyl Chloride involve nucleophilic substitution at the benzylic carbon. Benzyl halides are interesting substrates because they can undergo substitution via both SN1 and SN2 mechanisms. spcmc.ac.inquora.com The choice of mechanism is influenced by several factors:
The Nucleophile: Strong nucleophiles favor the SN2 mechanism, while weak nucleophiles in polar protic solvents favor the SN1 mechanism.
The Solvent: Polar protic solvents stabilize the carbocation intermediate, favoring the SN1 pathway. Polar aprotic solvents favor the SN2 pathway.
Substituents on the Benzene Ring: The 4-hexadecyloxy group is an electron-donating group. This property is crucial as it can stabilize the benzylic carbocation formed in an SN1 reaction through resonance. spcmc.ac.indoubtnut.com This stabilization makes the SN1 pathway more accessible for 4-Hexadecyloxybenzyl Chloride compared to unsubstituted benzyl chloride.
Therefore, the substitution reactions of 4-Hexadecyloxybenzyl Chloride are expected to have significant SN1 character, especially under conditions that favor carbocation formation.
Kinetic Studies of Derivatization Reactions
Kinetic studies provide quantitative data on reaction rates, which is essential for understanding reaction mechanisms and optimizing reaction conditions. Derivatization reactions are chemical modifications of a compound to make it more suitable for analysis or to give it new properties. For 4-Hexadecyloxybenzyl Chloride, derivatization typically involves nucleophilic substitution of the chloride.
Kinetic studies of these reactions would involve monitoring the concentration of the reactant or product over time under various conditions (e.g., changing the concentration of the nucleophile, temperature, or solvent). The data obtained can be used to determine the rate law of the reaction.
For example, if the reaction follows an SN2 mechanism, the rate law would be second order: Rate = k[4-Hexadecyloxybenzyl Chloride][Nucleophile]. If it follows an SN1 mechanism, the rate law would be first order: Rate = k[4-Hexadecyloxybenzyl Chloride]. In practice, a mixed SN1/SN2 mechanism is possible, leading to a more complex rate law.
Studies on the solvolysis of various ring-substituted benzyl chlorides have provided a wealth of kinetic data. nih.govnih.gov For example, the solvolysis of 4-methoxybenzyl chloride, a close analog of 4-Hexadecyloxybenzyl Chloride, is significantly faster than that of unsubstituted benzyl chloride, which is consistent with the electron-donating methoxy group stabilizing the carbocation intermediate in an SN1-like transition state. nih.govnih.gov
| Substituent | First-Order Rate Constant (ksolv, s-1) | Relative Rate (vs. H) |
|---|---|---|
| 4-OCH3 | 2.2 | ~2.0 x 105 |
| H | 1.1 x 10-5 | 1 |
| 3,4-dinitro | 1.1 x 10-8 | ~1.0 x 10-3 |
The kinetic data clearly demonstrates the profound effect of the para-substituent on the reactivity of the benzyl chloride. The large rate enhancement observed for the 4-methoxy substituted compound provides strong evidence for a mechanism involving significant positive charge development at the benzylic carbon in the transition state, which is characteristic of an SN1 reaction. Given that a hexadecyloxy group has similar electron-donating properties to a methoxy group, a similar rate enhancement would be expected for 4-Hexadecyloxybenzyl Chloride.
Structure-Reactivity Relationships in 4-Hexadecyloxybenzyl Chloride Derivatives
The reactivity and physicochemical properties of 4-Hexadecyloxybenzyl Chloride and its derivatives are intricately linked to their molecular architecture. Understanding these structure-reactivity relationships is crucial for predicting their behavior in chemical transformations and their propensity to form ordered liquid crystalline phases. This section explores the correlation between molecular structure and mesophase behavior, as well as the influence of various substituents on the chemical reactivity of the benzyl chloride moiety.
The formation of liquid crystalline phases, or mesophases, is a hallmark of molecules that possess a combination of rigid and flexible segments. In derivatives of 4-Hexadecyloxybenzyl Chloride, the rigid core, typically composed of the benzene ring and potentially other aromatic systems, provides the necessary structural anisotropy, while the long hexadecyloxy chain introduces flexibility. The interplay between these molecular features governs the type and stability of the mesophases observed.
The length of the terminal alkoxy chain is a critical determinant of mesomorphic properties. Generally, as the length of the alkyl chain increases, there is a greater tendency for the molecules to exhibit smectic phases in addition to or instead of nematic phases. This is because the longer chains promote intermolecular van der Waals interactions, leading to a more ordered, layered structure characteristic of smectic phases. For instance, in a series of (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline compounds, a derivative with a hexadecyloxy chain (n=16) was found to exhibit a stable smectic A (SmA) phase with a broad mesomorphic range. nih.gov This highlights the significant role of the long alkyl chain in stabilizing layered liquid crystalline structures.
The following interactive table summarizes the mesophase behavior of various liquid crystalline compounds with long alkyl chains, illustrating the influence of molecular structure on the observed mesophases and transition temperatures.
| Compound Structure | Alkoxy Chain Length (n) | Mesophase(s) Observed | Transition Temperatures (°C) |
| (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline | 6 | SmA | - |
| (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline | 8 | SmA | - |
| (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline | 16 | SmA | Melting: 118.5, Clearing: 135.5 |
| 4,4"-dialkoxy-2'-methyl-p-terphenyls | ≤ 8 | Nematic | - |
| 4,4"-dialkoxy-2'-methyl-p-terphenyls | ≥ 9 | Smectic A | - |
| 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline | 1-3 | Nematic | - |
| 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline | 4-7 | Nematic, SmC, SmA | - |
| 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline | 8-10 | Smectic | - |
SmA = Smectic A phase, SmC = Smectic C phase. Data synthesized from multiple sources illustrating general trends. nih.govresearchgate.netresearchgate.net
The chemical reactivity of 4-Hexadecyloxybenzyl Chloride is primarily centered around the benzylic chloride group. The ease with which the C-Cl bond undergoes cleavage is highly sensitive to the electronic nature of substituents on the aromatic ring. These substituent effects can be quantified and predicted using principles of physical organic chemistry, such as the Hammett equation.
In reactions involving the formation of a carbocation intermediate, such as solvolysis, electron-donating groups (EDGs) attached to the benzene ring accelerate the reaction rate. This is because EDGs stabilize the developing positive charge at the benzylic carbon through resonance and/or inductive effects. Conversely, electron-withdrawing groups (EWGs) destabilize the carbocation intermediate, thereby retarding the reaction rate. asianpubs.org For 4-Hexadecyloxybenzyl Chloride, the hexadecyloxy group is a strong electron-donating group due to the resonance delocalization of the oxygen lone pair into the aromatic ring. This significantly enhances the reactivity of the benzylic chloride towards nucleophilic substitution.
Studies on the solvolysis of substituted benzyl chlorides have shown a clear correlation between the substituent's electronic properties and the reaction rate. For example, the rate of solvolysis for 4-methoxybenzyl chloride is significantly faster than that of unsubstituted benzyl chloride, which in turn is much faster than that of 4-nitrobenzyl chloride. nih.govresearchgate.net The 4-hexadecyloxy group is expected to have a similar, if not slightly more pronounced, electron-donating effect as the methoxy group.
The influence of substituents on the rate of oxidation of benzyl chlorides has also been investigated. In the oxidation of para-substituted benzyl chlorides by acid-dichromate, it was observed that electron-releasing substituents accelerate the reaction, while electron-withdrawing groups have the opposite effect. asianpubs.org This suggests that the transition state of the rate-determining step has some degree of positive charge development at the benzylic position.
The following interactive data table provides a summary of the effect of various para-substituents on the relative rates of solvolysis of benzyl chlorides, illustrating the electronic influence on their chemical transformations.
| Substituent (Y) in p-Y-C₆H₄CH₂Cl | Hammett Constant (σp) | Relative Rate of Solvolysis (k_Y / k_H) |
| -OCH₃ | -0.27 | ~2.2 x 10⁸ |
| -CH₃ | -0.17 | ~2.2 x 10³ |
| -H | 0.00 | 1 |
| -Cl | 0.23 | ~0.1 |
| -NO₂ | 0.78 | ~1.1 x 10⁻⁷ |
Relative rates are approximate and compiled from various solvolysis studies for illustrative purposes. nih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
